BenchChemオンラインストアへようこそ!

Trichosanthin

translation inhibition IC50 cell-free assay

Trichosanthin (TCS, CAS 60318-52-7) is a 27 kDa type I ribosome-inactivating protein (RIP) purified from the root tubers of Trichosanthes kirilowii Maximowicz. TCS functions as an RNA N-glycosidase (EC 3.2.2.22) that depurinates adenine-4324 in the α-sarcin/ricin loop of eukaryotic 28S rRNA, irreversibly blocking protein synthesis.

Molecular Formula
Molecular Weight
CAS No. 60318-52-7
Cat. No. B600747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichosanthin
CAS60318-52-7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichosanthin CAS 60318-52-7 Procurement Guide – Baseline Identity, Class, and Comparator Landscape


Trichosanthin (TCS, CAS 60318-52-7) is a 27 kDa type I ribosome-inactivating protein (RIP) purified from the root tubers of Trichosanthes kirilowii Maximowicz [1]. TCS functions as an RNA N-glycosidase (EC 3.2.2.22) that depurinates adenine-4324 in the α-sarcin/ricin loop of eukaryotic 28S rRNA, irreversibly blocking protein synthesis [2]. As a single-chain RIP lacking a lectin B-chain, TCS is structurally and mechanistically grouped with other type I RIPs—including saporin, gelonin, momordin, luffin, agrostin, trichobakin (TBK), and the homologous TAP29 from the same plant genus—but distinct from type II RIPs such as ricin [2][3]. Its clinical history includes use as an abortifacient and in treatment of trophoblastic tumors [1].

Why Trichosanthin Cannot Be Substituted by Generic RIPs – Evidence of Bioactivity Divergence Across In-Class Proteins


Type I ribosome-inactivating proteins share the same enzymatic core function but diverge dramatically in potency, cell-type selectivity, species specificity, and ancillary pharmacological activities. The same RIP can differ by orders of magnitude in translation-inhibition IC50, exhibit opposite anti-phage or hypotensive effects, or display selectivity for distinct tumor lineages [1]. For example, trichosanthin is slightly more potent than agrostin, luffin, and saporin in anti-mitogenic assays but is less potent than luffin in anti-phage activity [1]. These divergent profiles mean that substituting trichosanthin with another type I RIP cannot be assumed to reproduce the same experimental outcome or therapeutic effect, making compound-specific qualification essential for reproducible research and targeted procurement.

Quantitative Differentiation Evidence for Trichosanthin – Head-to-Head and Cross-Study Comparisons with Key Analogs


Ribosome-Inactivating Potency in Rabbit Reticulocyte Lysate – Trichosanthin vs. Trichobakin, Flammin, and Velin

Trichosanthin inhibits protein synthesis in the rabbit reticulocyte lysate cell-free system with an IC50 of 20–27 pM [1]. This is 6- to 8-fold less potent than trichobakin (TBK, IC50 = 3.5 pM in the same assay) [1], but 50- to 100-fold more potent than the mushroom RIPs flammin (IC50 = 1.4 nM) and velin (IC50 = 2.5 nM) [2]. Recombinant trichosanthin produced in E. coli (Form I rTCS) shows an IC50 of approximately 0.13 nM (130 pM), while Form II rTCS bearing a C-terminal propeptide is 5-fold less active [3]. These data establish a clear potency hierarchy (TBK > TCS > flammin/velin) that can guide selection when maximal ribosome-inactivating efficiency is required.

translation inhibition IC50 cell-free assay

Selective Cytotoxicity Against Choriocarcinoma Cells vs. Normal Amnion Cells

Trichosanthin exhibits markedly different IC50 values across a panel of human cell lines: 18.3 μg/mL (lung adenocarcinoma A549), 42.1 μg/mL (colon adenocarcinoma HT-29), 41.4 μg/mL (osteosarcoma HOS), and 79.7 μg/mL (normal amnion WISH) [1]. The selectivity ratio between the most sensitive cancer line (A549) and normal amnion cells is approximately 4.4-fold. In separate studies, trichosanthin selectively killed choriocarcinoma cells (Jar, BeWo) at concentrations that spared other cell types, while α-momorcharin—a structurally related type I RIP—showed a comparable selectivity profile but differed in absolute potency against hepatoma cells, which were the most resistant line [2]. The cytotoxicity profile of trichosanthin also differs fundamentally from that of DNA-targeting anticancer drugs such as cisplatin, methotrexate, and 5-fluorouracil, as it acts by inhibiting cellular protein synthesis rather than DNA metabolism [2].

selective cytotoxicity choriocarcinoma IC50 panel

Anti-Phage Activity Ranking Among Six Type I RIPs – Trichosanthin Outperforms Saporin and Gelonin

When tested head-to-head at 3.5 μM against M13 phage replication in E. coli, the rank order of potency was luffin > trichosanthin > agrostin, while gelonin and saporin showed no conspicuous antiviral effect at the same concentration [1]. Trichosanthin thus occupies an intermediate position, being less potent than luffin but clearly active, in contrast to the complete inactivity of gelonin and saporin. This differential anti-phage profile is independent of the translation-inhibition potency of these RIPs, indicating that additional structural features beyond the N-glycosidase active site govern anti-phage activity [1].

anti-phage M13 phage rank-order potency

Therapeutic Index Relative to TAP29 – Lower Selectivity Offset by Established Clinical Track Record

TAP29, a homologous type I RIP from the same plant species (Trichosanthes kirilowii), demonstrates a therapeutic index at least two orders of magnitude higher than trichosanthin in anti-HIV assays [1]. At concentrations of 0.34–340 nM, trichosanthin causes 38% inhibition of host-cell DNA synthesis and 44% inhibition of protein synthesis, whereas TAP29 displays no toxic effect even at 100 × its ID50 concentration [1]. Despite this disadvantage in therapeutic index, trichosanthin has been evaluated in human clinical trials (GLQ223/Compound Q) for HIV/AIDS and has a >40-year clinical history in China for treatment of trophoblastic tumors, hydatidiform mole, and choriocarcinoma [2]. TAP29 lacks any comparable clinical validation. The trade-off between higher intrinsic toxicity and established clinical experience is a critical selection factor for translational research programs.

therapeutic index TAP29 host cell toxicity

Species-Dependent Ribosome Inactivation – 1,000-Fold Resistance of Trypanosoma cruzi vs. Mammalian Ribosomes

Trichosanthin inhibits protein synthesis on rat liver ribosomes with an IC50 in the low nanomolar range, but Trypanosoma cruzi (the Chagas disease parasite) ribosomes are approximately 1,000-fold more resistant [1][2]. This differential is an intrinsic property of the ribosomal particles, confirmed by assays where the only variable was the ribosome source [2]. The resistance is attributed to a ~15-fold lower ribosome–toxin association rate measured by surface plasmon resonance [1]. In contrast, pokeweed antiviral protein (PAP) and ME1 from Mirabilis expansa do not require interaction with the C-terminal tail of ribosomal P proteins for activity, whereas TCS's activity is P-protein-dependent [1]. This species-selectivity makes TCS a unique probe for studying ribosomal structural divergence between mammals and trypanosomatids, a property not shared by all type I RIPs.

species selectivity T. cruzi ribosomal resistance

Immunotoxin Intracellular Entry – Trichokirin Does Not Require Ammonium Chloride Enhancement Unlike Ricin A-Chain

Immunotoxins constructed by conjugating trichokirin (a trichosanthin-related RIP from Trichosanthes kirilowii seeds) to monoclonal antibodies exhibit a distinct intracellular entry mechanism compared to ricin A-chain immunotoxins. The cytotoxicity of ricin A-chain immunotoxins is markedly potentiated by ammonium chloride, which neutralizes lysosomal pH and inhibits proteolytic degradation, whereas ammonium chloride blocks the cytotoxicity of trichokirin immunotoxins [1]. This indicates that the two RIPs enter cells through different trafficking pathways, with trichokirin depending on acidic endosomal compartments for efficient translocation. Furthermore, in vivo pharmacokinetic studies suggested that trichokirin immunotoxins may possess more favorable pharmacokinetic properties than ricin A-chain immunotoxins for systemic applications [1].

immunotoxin intracellular trafficking ammonium chloride

High-Confidence Application Scenarios for Trichosanthin Based on Quantitative Differentiation Evidence


Choriocarcinoma and Trophoblastic Tumor Model Research

Trichosanthin's selective cytotoxicity toward choriocarcinoma cells (Jar, BeWo) over normal amnion cells, with an IC50 selectivity ratio of ~4.4-fold [1], establishes it as a validated reagent for studying trophoblast-specific cell death pathways. Its mechanism—calcium influx, reactive oxygen species production, and caspase-3 activation—differs fundamentally from DNA-damaging agents like cisplatin [1], making TCS suitable for investigating non-genotoxic apoptotic mechanisms and for screening therapies against cisplatin-resistant trophoblastic malignancies.

Tool for Ribosomal Species-Specificity Studies

The ~1,000-fold resistance of T. cruzi ribosomes to trichosanthin, compared to mammalian ribosomes, makes TCS a uniquely characterized probe for dissecting ribosomal structural heterogeneity [2]. Researchers investigating the interaction between RIPs and the ribosomal P-protein stalk can exploit TCS's dependence on the C-terminal tail of P2 protein—a feature not shared by PAP or ME1—to map ribosome surface features essential for translation elongation factor binding [2].

Anti-Phage and Antiviral Screening Standard

Because trichosanthin demonstrates intermediate anti-M13 phage activity (second to luffin, but markedly active at 3.5 μM, in contrast to the complete inactivity of gelonin and saporin) [3], it can serve as a reference standard for benchmarking the antiviral activity of newly discovered RIPs. Its defined rank-order position in the anti-phage potency hierarchy provides a reproducible calibration point for inter-laboratory comparisons of RIP functional diversity.

Immunotoxin Engineering with Distinct Intracellular Routing

The trichokirin/trichosanthin family enters cells via a pathway that is blocked, rather than enhanced, by ammonium chloride—a qualitative distinction from ricin A-chain immunotoxins [4]. This trait can be exploited to design immunotoxin conjugates that avoid the lysosomal degradation bottleneck limiting ricin-based therapeutics, particularly for targets where endosomal escape is rate-limiting. The reported in vivo pharmacokinetic advantages of trichokirin over ricin A-chain further support this direction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trichosanthin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.